![molecular formula C8H8BrNO B2643421 5-Bromo-2-methylbenzamide CAS No. 854633-21-9](/img/structure/B2643421.png)
5-Bromo-2-methylbenzamide
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of 5-Bromo-2-methylbenzamide, related compounds such as 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid have been synthesized effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Scientific Research Applications
Manufacturing of Therapeutic SGLT2 Inhibitors
5-Bromo-2-methylbenzamide is a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors . SGLT2 inhibitors are a class of drugs that are used to treat type 2 diabetes . They work by preventing the kidneys from reabsorbing glucose back into the blood, thereby helping to lower blood glucose levels .
Synthesis of Benzimidazole Derivatives
5-Bromo-2-methylbenzamide can be used in the synthesis of benzimidazole derivatives . Benzimidazole derivatives have been reported to have potential inhibitory activity against the α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, and its inhibition can help in the management of postprandial hyperglycemia in diabetic patients .
Antioxidant Activity
Some benzamide compounds, which can be synthesized from 5-Bromo-2-methylbenzamide, have shown effective total antioxidant, free radical scavenging, and metal chelating activity . These properties make them potentially useful in the prevention of diseases caused by oxidative stress .
Antibacterial Activity
Benzamide compounds synthesized from 5-Bromo-2-methylbenzamide have also demonstrated in vitro antibacterial activity against both gram-positive and gram-negative bacteria . This suggests potential applications in the development of new antibacterial agents .
properties
IUPAC Name |
5-bromo-2-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENXGTOPRPDOAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methylbenzamide | |
CAS RN |
854633-21-9 | |
Record name | 5-bromo-2-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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